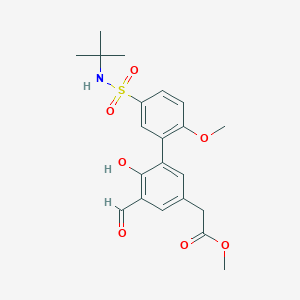
Methyl 2-(5'-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2'-methoxybiphenyl-3-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate is a complex organic compound with a unique structure that includes a biphenyl core, a tert-butylsulfamoyl group, and various functional groups such as formyl, hydroxy, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the biphenyl core, introduction of the tert-butylsulfamoyl group, and subsequent functionalization with formyl, hydroxy, and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the formyl group may yield an alcohol.
Aplicaciones Científicas De Investigación
Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other biphenyl derivatives with functional groups such as tert-butylsulfamoyl, formyl, hydroxy, and methoxy groups. Examples include:
- Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-6-hydroxy-2’-methoxybiphenyl-3-yl)acetate .
- (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid .
Uniqueness
Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate is unique due to its specific combination of functional groups and the resulting chemical and biological properties
Propiedades
Fórmula molecular |
C21H25NO7S |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
methyl 2-[3-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]-5-formyl-4-hydroxyphenyl]acetate |
InChI |
InChI=1S/C21H25NO7S/c1-21(2,3)22-30(26,27)15-6-7-18(28-4)16(11-15)17-9-13(10-19(24)29-5)8-14(12-23)20(17)25/h6-9,11-12,22,25H,10H2,1-5H3 |
Clave InChI |
SBSZTWUAGPUATG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C2=CC(=CC(=C2O)C=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


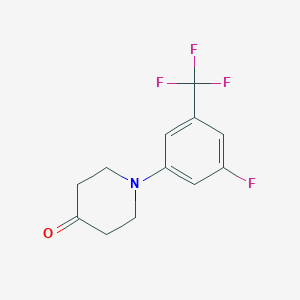
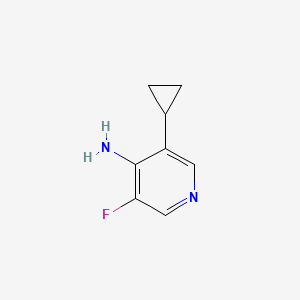
![4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13048412.png)
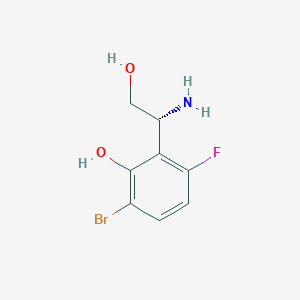

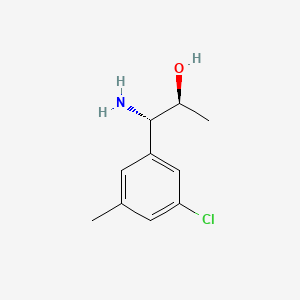
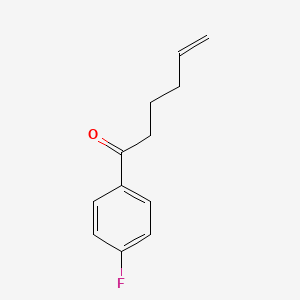
![Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13048431.png)
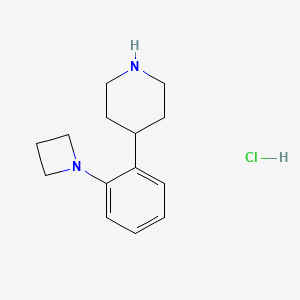
![Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate](/img/structure/B13048443.png)
![1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13048446.png)
![N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide](/img/structure/B13048452.png)
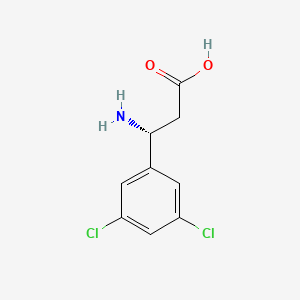
![(R)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B13048456.png)
